molecular formula C14H11N3O5S B2675828 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 325694-66-4

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2675828
CAS No.: 325694-66-4
M. Wt: 333.32
InChI Key: JGMFITXFGFCFAO-UHFFFAOYSA-N
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Description

1-((4-Methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a sulfonyl group attached to a 4-methoxy-3-nitrophenyl substituent. This compound belongs to a class of sulfonamide-linked heterocycles, which are widely explored for their pharmacological and material science applications. The nitro and methoxy substituents on the phenyl ring may influence solubility, reactivity, and binding interactions in biological systems .

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c1-22-14-7-6-10(8-13(14)17(18)19)23(20,21)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMFITXFGFCFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-3-nitroaniline. This intermediate is then subjected to sulfonylation using sulfonyl chloride to yield 4-methoxy-3-nitrophenyl sulfone. Finally, the benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Cyclization: Acidic conditions, such as hydrochloric acid (HCl)

Major Products

Scientific Research Applications

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The sulfonyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions with amino acid residues in the target protein .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methyl : The methoxy group in the target compound improves solubility compared to methyl analogs, as seen in .
  • Sulfonyl vs. Direct Linkage: Sulfonyl derivatives exhibit superior bioactivity over non-sulfonyl analogs due to improved hydrogen-bonding capacity .

Example Comparison :

  • Target Compound : Likely synthesized via sulfonylation of 1H-benzo[d]imidazole with 4-methoxy-3-nitrobenzenesulfonyl chloride.
  • Analog in : Synthesized using 4-methoxy-3-methylbenzenesulfonyl chloride, yielding a methyl-substituted derivative .
  • Anticancer Derivatives () : Utilize pyrimidine-linked sulfonamides, showing the versatility of the sulfonyl group in drug design .

Anticancer Activity

  • Pyrimidine-Linked Analogs () : Derivatives like 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole inhibit V600EBRAF kinase (IC₅₀ = 0.12–1.8 μM) . The target compound’s nitro group may enhance DNA intercalation, though specific data are pending.
  • Piperazinylsulfonyl Derivatives () : Exhibit phosphodiesterase inhibition (e.g., sildenafil analogs), highlighting substituent-dependent activity shifts .

Acetylcholinesterase Inhibition

  • sec-Butoxymethyl Analogs () : Compounds like (R)-1-(sec-butoxymethyl)-1H-benzo[d]imidazole show IC₅₀ = 1.53–2.18 mM, outperforming donepezil . The target compound’s nitro group may reduce activity due to steric hindrance.

Antimycobacterial Activity

  • Phenoxyalkylbenzimidazoles (): Substitution at N1 with bromoalkyl chains enhances activity against Mycobacterium tuberculosis .

Physicochemical and Structural Analysis

  • Crystallography () : Methoxynaphthyl-substituted benzimidazoles exhibit planar geometries, with Hirshfeld surface analysis confirming strong π-π stacking .
  • NMR/GC-MS Data () : Sulfonyl derivatives show characteristic shifts at δ 2.24–3.75 ppm (1H-NMR) and m/z 250–311 (GC-MS) .

Biological Activity

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Notably, compounds within the benzimidazole class have been shown to exhibit:

  • Cytotoxic Effects : Inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins (e.g., upregulation of caspase-3) .
  • Kinase Inhibition : Demonstrated efficacy against key kinases involved in cancer progression, such as EGFR and mTOR, which are critical for tumor growth and survival .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:

Cell Line IC50 (μM) Mechanism
HepG2 (liver cancer)7.82 - 21.48Induces apoptosis via caspase activation
MCF-7 (breast cancer)10.5Inhibits cell proliferation
A549 (lung cancer)15.3Cell cycle arrest at G2/M phase

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting a broad potential for therapeutic application.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the benzimidazole structure can enhance biological activity. The following points summarize key findings related to SAR:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (e.g., nitro groups) enhances potency by increasing electron deficiency, facilitating interactions with nucleophilic sites in target enzymes .
  • Sulfonamide Group : This moiety contributes to increased solubility and bioavailability, which are crucial for effective cellular uptake .

Case Studies

Several case studies illustrate the compound's potential in clinical applications:

  • Liver Cancer Treatment : A study demonstrated that this compound significantly inhibited HepG2 cell proliferation and induced apoptosis through caspase pathway activation . This suggests its potential as a lead candidate for liver cancer therapies.
  • Multi-Kinase Inhibition : In vitro assays showed that this compound effectively inhibited multiple kinases involved in cancer signaling pathways, including mTOR and CDK2. These findings support its development as a multi-targeted therapeutic agent .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. For example, coupling 2-((prop-2-yn-1-yloxy)methyl)-1H-benzo[d]imidazole with 4-methoxy-3-nitrobenzyl azide in a 1:3 t-BuOH:H₂O solvent system with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at room temperature yields the product in ~74% after 18 hours . TLC monitoring (silica gel G, 20% EtOAc/hexane) is critical for tracking reaction progress.

Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?

  • Answer :

  • ¹H NMR : Peaks at δ 7.49 (d, Ar-H), 4.59 (s, CH₂), and 5.32 (s, CH₂) confirm the benzimidazole core and sulfonyl-linked substituents.
  • ¹³C NMR : Signals at 113.9 ppm (aromatic carbons) and 65.9 ppm (CH₂ groups) validate connectivity .
  • LC-MS : A molecular ion peak at m/z 338.79 [M+H]⁺ matches the expected molecular weight .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Answer : Column chromatography (SiO₂, 20% EtOAc/hexane) is standard, but the CuAAC method avoids this step by enabling precipitation via ice-water quenching . For impurities, recrystallization in ethanol or acetonitrile improves purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy-3-nitro group influence the compound’s reactivity in nucleophilic substitutions?

  • Answer : The electron-withdrawing nitro group activates the sulfonyl moiety for nucleophilic attack (e.g., by amines or thiols), while the methoxy group stabilizes intermediates via resonance. Kinetic studies in DMF at 60°C show a 2.3-fold rate increase compared to non-nitrated analogs .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Answer :

  • Case Study : Analogs lacking the 3-nitro group show reduced antimicrobial activity (MIC >128 µg/mL vs. 32 µg/mL for the target compound). This suggests the nitro group enhances membrane permeability via dipole interactions .
  • Method : Use isosteric replacements (e.g., replacing -NO₂ with -CF₃) and compare logP values (measured via HPLC) to correlate hydrophobicity with activity .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Answer : Molecular docking (AutoDock Vina) reveals the sulfonyl group forms hydrogen bonds with His95 of the COX-2 enzyme (binding affinity: -8.2 kcal/mol). The benzimidazole ring π-stacks with Phe504, while the nitro group stabilizes the binding pocket via van der Waals interactions .

Q. What experimental designs mitigate challenges in scaling up the synthesis?

  • Answer :

  • Flow Chemistry : Continuous-flow reactors reduce reaction time from 18 hours to 2 hours by improving heat/mass transfer .
  • Catalyst Recycling : Immobilized Cu(I) on mesoporous silica (e.g., SBA-15) increases turnover number (TON) from 5 to 28 .

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